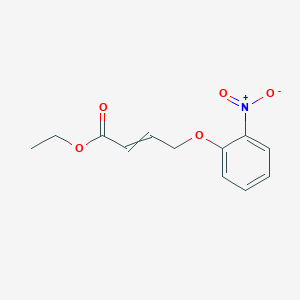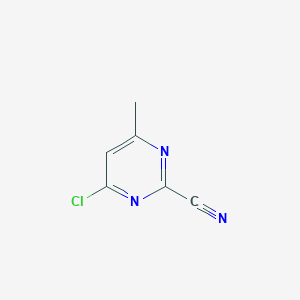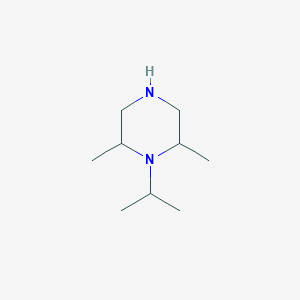![molecular formula C7H11N3O B11724955 (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11724955.png)
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3-diketones with hydrazine monohydrate. This reaction is followed by the formation of pyrazoline intermediates, which are then oxidized to form pyrazoles . The reaction conditions often include mild temperatures and the use of solvents such as ethanol.
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, may involve catalytic processes. For example, ruthenium-catalyzed hydrogen transfer reactions or copper-catalyzed aerobic oxidative cyclization can be employed to produce pyrazoles in high yields .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and various catalysts like ruthenium or copper .
Major Products
The major products formed from these reactions are typically substituted pyrazoles, which can have various functional groups depending on the specific reagents and conditions used .
Scientific Research Applications
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: Pyrazole derivatives are used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. For instance, pyrazole compounds can inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole: A basic pyrazole structure with two nitrogen atoms in the ring.
3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.
1,3,5-Trisubstituted Pyrazoles: Pyrazoles with various substituents at positions 1, 3, and 5.
Uniqueness
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(NZ)-N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3/b9-6- |
InChI Key |
HBGQPRHSTOKDGN-TWGQIWQCSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C(=N\O)/C |
Canonical SMILES |
CCN1C=CC(=N1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)
![N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724900.png)
![Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B11724903.png)
![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)

![3-[4-(Pyrimidin-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11724919.png)
![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)

![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)



